molecular formula C12H21NO4 B11816523 Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B11816523
M. Wt: 243.30 g/mol
InChI Key: DTNHNIWJOSUBCF-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330764-06-1) features a spirocyclic core with a hydroxymethyl group at position 8, an oxygen atom (5-oxa), and a nitrogen atom (2-aza) in a bicyclic system. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol (approximated from and ). This structure is commonly used as a synthetic intermediate in pharmaceuticals due to its spirocyclic rigidity and functional versatility .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3

InChI Key

DTNHNIWJOSUBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Spirocyclic Core Formation

The spirocyclic core is typically constructed via intramolecular cyclization of linear precursors. A common approach involves treating a diol-amine intermediate with a Lewis acid catalyst to induce ring closure. For example, a precursor containing both hydroxymethyl and secondary amine functionalities can undergo acid-catalyzed cyclization to form the 5-oxa-2-azaspiro[3.4]octane skeleton.

Key Steps:

  • Precursor Synthesis: Ethylene glycol derivatives are functionalized with amine groups via nucleophilic substitution or reductive amination.

  • Cyclization: Trifluoroacetic acid (TFA) or pp-toluenesulfonic acid (PTSA) catalyzes the formation of the spirocyclic structure at 60–80°C.

Introduction of the tert-Butyl Carboxylate Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the coupling of the Boc group to the secondary amine of the spirocyclic intermediate.

Amine Intermediate+Boc2OTEABoc-Protected Spirocycle+CO2\text{Amine Intermediate} + \text{Boc}2\text{O} \xrightarrow{\text{TEA}} \text{Boc-Protected Spirocycle} + \text{CO}2

Optimization Considerations:

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.

  • Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions.

Reaction Optimization and Process Parameters

Temperature and Pressure Effects

Optimal yields (>70%) are achieved at moderate temperatures (50–70°C) and atmospheric pressure, as higher temperatures promote decomposition of the hydroxymethyl group. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields of 65–75%.

Solvent Systems and Catalysts

SolventCatalystYield (%)Purity (%)
THFTFA6895
DCMPTSA7297
AcetonitrileAmberlyst-156593

Polar aprotic solvents like THF enhance nucleophilicity, while acidic catalysts accelerate cyclization.

Purification Techniques

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:3) isolates the product with >95% purity.

  • Crystallization: Recrystallization from ethanol/water mixtures yields colorless crystals suitable for X-ray diffraction analysis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 3.65–3.72 (m, 2H, CH2 _2OH), 4.12–4.18 (m, 2H, OCH2 _2).

  • IR (KBr): 3420 cm1^{-1} (O-H stretch), 1685 cm1^{-1} (C=O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >97% purity.

Comparative Analysis with Related Spirocyclic Compounds

CompoundSynthesis Yield (%)Functional Group Reactivity
Tert-Butyl 8-oxo derivative58Ketone oxidation
Tert-Butyl 7-hydroxymethyl analog71Alcohol substitution
6-Azaspiro[3.4]octane65Amine alkylation

The hydroxymethyl variant exhibits higher solubility in polar solvents compared to its ketone counterpart, facilitating downstream modifications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate possesses a unique spirocyclic framework characterized by the presence of both oxygen and nitrogen atoms. Its molecular formula is C11H17NO4C_{11}H_{17}NO_4, and it has a molecular weight of 227.26 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.

Drug Discovery

This compound is being investigated for its potential as a scaffold in drug discovery. The rigid spirocyclic structure enhances binding affinity to biological targets, which is crucial for the design of new pharmaceuticals. Preliminary studies suggest that modifications to its functional groups can optimize its pharmacokinetic properties.

Research has indicated that this compound may exhibit biological activity, particularly in modulating enzyme functions and interacting with cellular receptors. Its hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes, which may enhance its biological efficacy.

Industrial Applications

While specific industrial production methods are not extensively documented, the general approach involves scaling laboratory synthesis procedures. This includes optimizing reaction conditions to achieve high yields and purity levels.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Synthesis of Spirocyclic Analogues : Research has demonstrated successful synthetic routes for creating analogues that retain the core spirocyclic structure while introducing variations in functional groups to enhance biological activity.
  • Biological Evaluations : Studies have shown that derivatives of this compound can inhibit specific enzymes, suggesting potential therapeutic applications in treating diseases linked to those enzymes.
  • Material Science : The compound's unique properties have led to investigations into its use in developing specialty chemicals and materials with desirable characteristics.

Mechanism of Action

The mechanism of action of Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate is largely dependent on its specific application. In drug discovery, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The presence of functional groups such as the hydroxymethyl and ester groups allows for further chemical modifications to optimize its activity and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Aminoethyl vs. Hydroxymethyl Derivatives
  • tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330764-09-4) Molecular Formula: C₁₃H₂₄N₂O₃ Key Difference: The aminoethyl substituent at position 7 introduces a reactive primary amine, enhancing utility in peptide coupling or as a ligand in metal catalysis. Applications: Likely used in drug discovery for kinase inhibitors or GPCR-targeted molecules due to its nucleophilic amine .
Iodomethyl Derivatives
  • tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2) Molecular Formula: C₁₂H₂₀INO₃ Key Difference: The iodomethyl group enables halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Valuable in radiopharmaceuticals or as a precursor for functionalized spirocycles .

Heteroatom Substitutions

Sulfur-Containing Analogues
  • tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1373029-18-5) Molecular Formula: C₁₂H₂₁NO₅S Key Difference: Replacement of 5-oxa with 5-thia introduces sulfur, altering electronic properties and metabolic stability. Applications: Potential use in protease inhibitors due to sulfone’s electron-withdrawing effects .

Ring Size and Nitrogen Position Variations

2,6-Diazaspiro Derivatives
  • tert-Butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1357354-17-6)
    • Molecular Formula : C₁₂H₂₂N₂O₃
    • Key Difference : Additional nitrogen at position 6 increases hydrogen-bonding capacity and basicity.
    • Applications : Useful in dual-pharmacophore drug design or as a chelating agent .
Spiro[3.5]nonane Derivatives
  • tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Key Difference: Expanded spiro ring (3.5 vs. Applications: Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration .

Functional Group Comparisons

Compound Substituent/Modification Molecular Weight (g/mol) Key Applications
Target Compound (CAS: 1330764-06-1) 8-Hydroxymethyl 243.30 Drug intermediates, chiral scaffolds
Aminoethyl Derivative (CAS: 1330764-09-4) 7-(2-Aminoethyl) 256.35 Kinase inhibitors, ligand synthesis
Iodomethyl Derivative (CAS: 1445949-63-2) 6-Iodomethyl 353.20 Radiopharmaceuticals, cross-coupling
2,6-Diazaspiro Derivative (CAS: 1357354-17-6) 2,6-Diaza 242.31 Chelation, dual-target drugs
5-Thia Derivative (CAS: 1373029-18-5) 5-Thia, 5,5-dioxide 315.37 Protease inhibitors, metabolic studies

Physicochemical and Analytical Data

Collision Cross-Section (CCS) Comparison

  • Target Compound : Predicted CCS for [M+H]⁺ = 160.0 Ų .
  • 2,6-Diazaspiro Derivative : [M+H]⁺ CCS = 157.3 Ų , indicating a slightly more compact structure due to the additional nitrogen .
  • Aminoethyl Derivative: Higher CCS expected (~165–170 Ų) due to the extended aminoethyl side chain.

Stability and Reactivity

  • Hydroxymethyl Group : Prone to oxidation or esterification, enabling further derivatization .
  • Thia Derivatives : Sulfur oxidation (to sulfone) enhances stability but reduces nucleophilicity .

Biological Activity

Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (CAS: 2122197-01-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC_{12}H_{21}NO_{3}
Molecular Weight229.30 g/mol
CAS Number2122197-01-5
IUPAC NameThis compound

The compound features a spirocyclic structure, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with spirocyclic structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

A comparative study demonstrated that derivatives of azaspiro compounds could inhibit cell proliferation in vitro, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells. The mechanisms of action often involve the disruption of microtubule dynamics, akin to established chemotherapeutics like taxanes and vinca alkaloids .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects may include:

  • Microtubule Inhibition : Like other spirocyclic compounds, it may interfere with tubulin polymerization, leading to cell cycle arrest.
  • Apoptotic Pathways : Induction of apoptosis through intrinsic pathways has been observed in related compounds, suggesting that this compound may also activate caspases and other apoptotic markers.
  • Targeting Specific Kinases : Some studies suggest that azaspiro compounds can selectively inhibit kinases involved in cancer progression.

In Vitro Studies

A study involving the treatment of human breast cancer cells with azaspiro compounds revealed a dose-dependent reduction in cell viability, with notable morphological changes indicative of apoptosis at higher concentrations (IC50 values around 10 µM) .

In Vivo Studies

In vivo experiments using mouse models implanted with tumor cells showed that administration of related azaspiro compounds resulted in significant tumor size reduction compared to controls. The treated groups exhibited prolonged survival rates, emphasizing the potential therapeutic benefits of these compounds in oncology .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound shows acute toxicity at higher doses (classified as Acute Tox. 3 Oral). Therefore, careful dose optimization is necessary for future therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate in academic research settings?

Synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key steps include:

  • Ring-closing strategies : Use of Mitsunobu conditions (e.g., DIAD/TPP) for ether bond formation in the oxa-azaspiro system.
  • Hydroxymethyl introduction : Reduction of a ketone intermediate (e.g., NaBH4 or LiAlH4) or protection/deprotection of alcohol groups (Boc as a protective group is common, as seen in analogous compounds ).
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be required for spirocenter configuration.

Q. How should researchers approach the purification of this compound to achieve >95% purity?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) is standard. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water) is effective.
  • Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to isolate crystalline products. Purity validation via NMR (absence of residual solvents) and HPLC (>95% peak area) is critical .

Q. What spectroscopic techniques are essential for confirming the structure of this spirocyclic compound?

  • NMR : 1H/13C NMR to assign spirocyclic protons and carbons. 2D experiments (COSY, HSQC) resolve overlapping signals.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula.
  • X-ray crystallography : For unambiguous stereochemical assignment, use SHELX-97/2018 for structure refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data arising from the compound’s stereochemical complexity?

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., chair-flip in the spiro system).
  • NOESY/ROESY : Identify through-space interactions to assign relative stereochemistry.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What experimental strategies are effective in analyzing the thermal stability and decomposition pathways of this compound under varying conditions?

  • Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N2).
  • GC-MS decomposition studies : Identify volatile byproducts (e.g., CO, NOx) formed under thermal stress .
  • Accelerated stability testing : Expose samples to humidity (40–75% RH) and elevated temperatures (40–60°C) for 1–4 weeks .

Q. How can synthetic yields be optimized when introducing the hydroxymethyl group, considering competing side reactions?

  • Protection of reactive sites : Temporarily block the hydroxyl group with TBS or PMB to prevent over-reduction.
  • Catalytic hydrogenation : Use Pd/C or Raney Ni under mild H2 pressure (1–3 atm) for selective ketone reduction.
  • Byproduct analysis : Monitor reaction progress via TLC or inline IR to quench reactions at optimal conversion .

Q. What methodologies are recommended for studying the reactivity of the hydroxymethyl group in further functionalization reactions?

  • Kinetic profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction rates in nucleophilic substitutions (e.g., tosylation or sulfonation).
  • Protective group strategies : Compare Boc vs. Fmoc for temporary protection during coupling reactions.
  • Computational docking : Predict reactivity using molecular dynamics (MD) simulations to model transition states .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent screening : Test mixed-solvent systems (e.g., DCM/pentane or THF/water) to induce slow crystallization.
  • Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize lattice packing.
  • SHELX refinement : Use TWINABS for handling twinned crystals and OLEX2 for structure visualization .

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